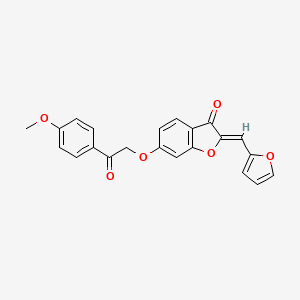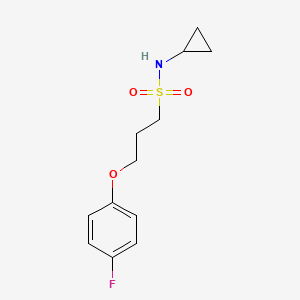
2-(2-Aminoethyl)-1,3-benzoxazol-5-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules typically involves multiple steps, each requiring specific reagents and conditions. Unfortunately, without specific information on the compound , it’s challenging to provide a detailed synthesis analysis .
Chemical Reactions Analysis
The types of chemical reactions a compound can undergo are largely determined by its molecular structure. Without more specific information on the compound , it’s challenging to provide a detailed chemical reactions analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include things like melting point, boiling point, solubility, reactivity, and more. Without more specific information on the compound , it’s challenging to provide a detailed physical and chemical properties analysis .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Compounds related to 2-(2-Aminoethyl)-1,3-benzoxazol-5-ol;dihydrochloride have been synthesized for their potential antimicrobial activities. For example, novel derivatives of 1,2,4-triazole and benzoxazole have been developed and shown to possess moderate to good antimicrobial properties against various microorganisms. These compounds are synthesized from primary amines and ester ethoxycarbonylhydrazones, indicating a methodological approach to creating benzoxazole derivatives with antimicrobial capabilities (Bektaş et al., 2007).
Antioxidant Activity and Physicochemical Properties
Another area of research focuses on the antioxidant activities and physicochemical properties of benzoxazole derivatives. Compounds have been synthesized to assess their in vitro antioxidant potential, comparing their efficacy to standard antioxidants. This research not only provides insights into the antioxidant capabilities of these compounds but also explores their physicochemical properties, including acidity, lipophilicity, and kinetic parameters, offering a comprehensive understanding of their behavior and potential applications in various fields (Yüksek et al., 2015).
Synthesis Methods and Optimization
Efforts have also been made to optimize the synthesis methods for benzoxazole derivatives. Research into the synthesis of 5-amino-2-(P-aminophenyl) benzoxazole, for instance, has led to the development of optimized conditions that enhance the yield and purity of the product. Such advancements in synthesis methods are crucial for increasing the efficiency and scalability of producing these compounds for further research and potential applications (Song Mei-xia, 2011).
Dopaminergic Activity
Research into the dopaminergic activity of benzoxazole and related compounds has revealed their potential as agonists for dopamine receptors. These findings are significant, as they suggest possible applications in treating conditions related to dopamine dysregulation, such as Parkinson's disease and other neurological disorders. The synthesis of these compounds involves complex chemical processes, leading to derivatives with varying degrees of dopaminergic activity, which can be further explored for therapeutic use (Pfeiffer et al., 1982).
Novel Synthesis Approaches
Innovative methods for synthesizing benzoxazolone derivatives have been developed, expanding the chemical diversity and potential applications of these compounds. For example, the synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines showcases a novel approach that avoids the limitations of traditional methods. This research contributes to the broader understanding of benzoxazole chemistry and opens new avenues for the development of compounds with potential pharmaceutical and industrial applications (Ram & Soni, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-aminoethyl)-1,3-benzoxazol-5-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.2ClH/c10-4-3-9-11-7-5-6(12)1-2-8(7)13-9;;/h1-2,5,12H,3-4,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKUSDVYQOAUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(O2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2661427.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2661428.png)
![(NZ)-N-[2-(4-bromophenyl)-1-pyridin-3-ylethylidene]hydroxylamine](/img/structure/B2661429.png)
![2-(furan-2-yl)-N-[(furan-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2661431.png)
![N-(2-furylmethyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2661432.png)




![(Z)-2,6-difluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661437.png)
![N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2661438.png)
![Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2661439.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B2661441.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2661442.png)